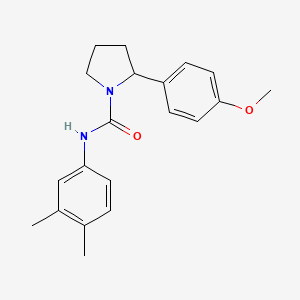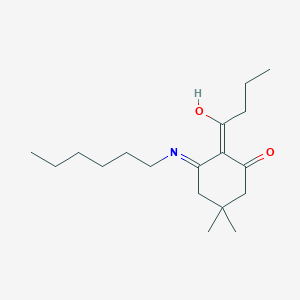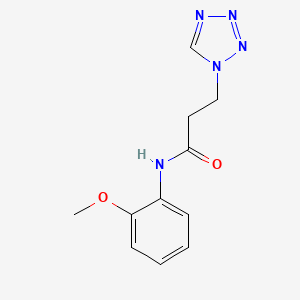![molecular formula C23H22FN3O2 B6041460 3-[1-(2-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE](/img/structure/B6041460.png)
3-[1-(2-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4,6-DIMETHYL-1,2-DIHYDROPYRIDIN-2-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2-Fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethyl-1,2-dihydropyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a pyridine ring, both of which are substituted with fluorophenyl and methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst . The mixture is stirred under reflux conditions for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(2-Fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, especially at the fluorophenyl and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
3-[1-(2-Fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-[1-(2-fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
3-[1-(2-Fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern and the combination of pyrazole and pyridine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
3-[2-(2-fluorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-4,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2/c1-14-12-15(2)25-23(28)22(14)19-13-21(16-8-10-17(29-3)11-9-16)27(26-19)20-7-5-4-6-18(20)24/h4-12,21H,13H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHOOZQDXOVNEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C2=NN(C(C2)C3=CC=C(C=C3)OC)C4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(2-chlorobenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6041394.png)
![4-Chloro-N-[3-(2-chlorobenzamido)phenyl]-3-nitrobenzamide](/img/structure/B6041402.png)
![N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B6041407.png)
![4-(4-METHOXYPHENYL)-3-METHYL-1-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B6041411.png)
![2-amino-4-(2,4-dichlorophenyl)-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B6041413.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6041417.png)


![2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B6041436.png)

![2-methylpropyl N-[2-(piperidine-1-carbonyl)phenyl]carbamate](/img/structure/B6041442.png)
![1-(1-{[2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazol-4-yl]carbonyl}-3-piperidinyl)ethanone](/img/structure/B6041445.png)
![[1-[(3-Chlorophenyl)methyl]triazol-4-yl]-(3,4-dimethylpiperazin-1-yl)methanone](/img/structure/B6041455.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-7-[2-(2-thienyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6041458.png)
